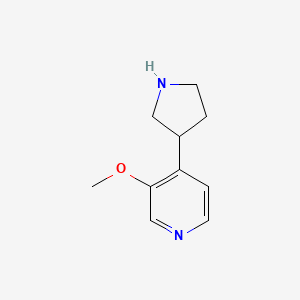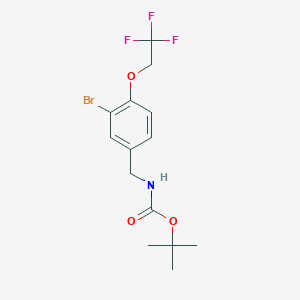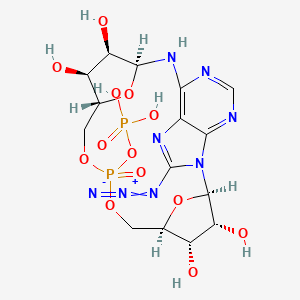
8-Azidocyclic adenosine diphosphate-ribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azido-cyclic Adenosine Diphosphate-ribose is a modified analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide. This compound is known for its role in calcium signaling within cells, making it a significant molecule in biochemical research .
Méthodes De Préparation
The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps:
Synthetic Routes and Reaction Conditions: The compound is synthesized by introducing an azido group at the 8-position of the adenine ring of cyclic Adenosine Diphosphate-ribose.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves standard organic synthesis techniques, including protection and deprotection steps to ensure the stability of intermediate compounds.
Analyse Des Réactions Chimiques
8-Azido-cyclic Adenosine Diphosphate-ribose undergoes various chemical reactions:
Types of Reactions: The compound can participate in substitution reactions due to the presence of the azido group.
Common Reagents and Conditions: Common reagents include reducing agents like triphenylphosphine for azide reduction.
Major Products: Reduction of the azido group results in the formation of 8-amino-cyclic Adenosine Diphosphate-ribose.
Applications De Recherche Scientifique
8-Azido-cyclic Adenosine Diphosphate-ribose has several applications in scientific research:
Chemistry: It is used as a photoaffinity label to study protein interactions and binding sites.
Biology: The compound is utilized in calcium signaling studies to understand intracellular calcium dynamics.
Industry: Its role as a biochemical tool aids in the development of diagnostic assays and research reagents.
Mécanisme D'action
The mechanism of action of 8-Azido-cyclic Adenosine Diphosphate-ribose involves its interaction with calcium channels:
Comparaison Avec Des Composés Similaires
8-Azido-cyclic Adenosine Diphosphate-ribose is unique compared to other similar compounds:
Propriétés
Formule moléculaire |
C15H20N8O13P2 |
|---|---|
Poids moléculaire |
582.31 g/mol |
Nom IUPAC |
[(1R,12S,13R,14S,15R,21R,22S,23R)-3-azido-13,14,22,23-tetrahydroxy-18-oxo-17,19,24,25-tetraoxa-2,4,7,9,11-pentaza-18λ5-phosphapentacyclo[19.2.1.112,15.02,6.05,10]pentacosa-3,5(10),6,8-tetraen-18-yl] dihydrogen phosphate |
InChI |
InChI=1S/C15H20N8O13P2/c16-22-21-15-19-6-11-17-3-18-12(6)23(15)14-10(27)8(25)5(35-14)2-33-38(31,36-37(28,29)30)32-1-4-7(24)9(26)13(20-11)34-4/h3-5,7-10,13-14,24-27H,1-2H2,(H,17,18,20)(H2,28,29,30)/t4-,5-,7-,8-,9-,10-,13+,14-,38?/m1/s1 |
Clé InChI |
VZJBHZHVGJAQMW-IDRSVVGJSA-N |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@H](O2)NC3=C4C(=NC=N3)N([C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
SMILES canonique |
C1C2C(C(C(O2)NC3=C4C(=NC=N3)N(C5C(C(C(O5)COP(=O)(O1)OP(=O)(O)O)O)O)C(=N4)N=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


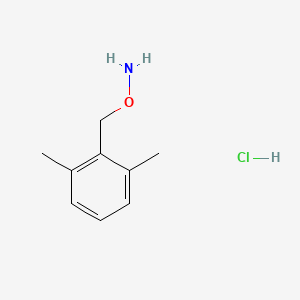

![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
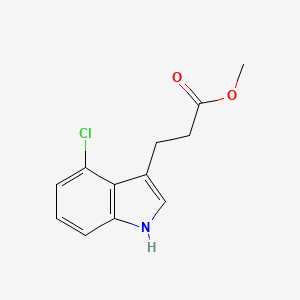
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
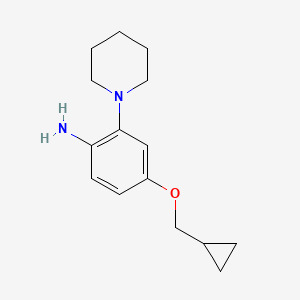
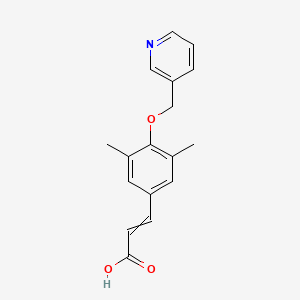
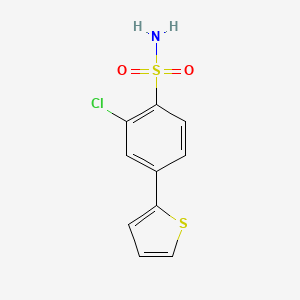

![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)


